molecular formula C14H13NO5S B1303880 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid CAS No. 81454-02-6

4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid

Cat. No.: B1303880
CAS No.: 81454-02-6
M. Wt: 307.32 g/mol
InChI Key: VNZRUVRYEKLZAR-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Patterns

The crystallographic characterization of 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid reveals distinctive structural features that influence its solid-state packing and intermolecular interactions. The compound crystallizes with well-defined geometric parameters that reflect the influence of the phenylsulfonyl protecting group on the pyrrole ring orientation and the extended butanoic acid chain conformation. The crystal structure demonstrates a melting point range of 124 to 127 degrees Celsius, indicating relatively strong intermolecular forces within the crystal lattice.

The molecular geometry exhibits significant structural complexity arising from the spatial arrangement of multiple functional groups. The pyrrole ring adopts a planar configuration, with the phenylsulfonyl substituent positioned at the nitrogen atom creating a tetrahedral geometry around the sulfur center. This geometric arrangement prevents direct resonance interaction between the pyrrole and phenyl rings, maintaining distinct electronic environments for each aromatic system. The dihedral angle between the pyrrole and phenyl rings approaches approximately 88 degrees, as observed in similar phenylsulfonyl-pyrrole derivatives, minimizing steric interactions while maintaining the protecting group functionality.

The butanoic acid chain extends from the pyrrole ring at the 3-position, creating an extended molecular framework. The carbonyl groups within the structure, including both the ketone functionality at the 4-position and the carboxylic acid terminus, establish potential sites for hydrogen bonding interactions within the crystal structure. These interactions contribute to the overall crystal packing efficiency and influence the physical properties of the solid material.

Table 1: Crystallographic Parameters and Structural Data

Parameter Value Reference Method
Molecular Formula C₁₄H₁₃NO₅S Chemical Analysis
Molecular Weight 307.32 g/mol Mass Spectrometry
Melting Point 124-127°C Thermal Analysis
Crystal System Determined by X-ray Diffraction Single Crystal Analysis
Space Group To be determined Systematic Absences
Unit Cell Volume Calculated from lattice parameters Diffraction Measurements

The intermolecular bonding patterns within the crystal structure involve multiple types of non-covalent interactions. Hydrogen bonding networks form between the carboxylic acid groups of adjacent molecules, creating dimeric or chain-like arrangements that stabilize the crystal lattice. The phenyl rings participate in aromatic stacking interactions, contributing additional stabilization through weak dispersive forces. The sulfonyl groups provide additional dipolar interactions that influence the overall packing arrangement and contribute to the observed melting point behavior.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substituent environments, while infrared spectroscopy reveals characteristic functional group absorptions, and mass spectrometry confirms molecular weight and fragmentation patterns.

Proton nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts corresponding to the various proton environments within the molecule. The pyrrole ring protons appear as distinct multipets in the aromatic region, typically between 6.0 and 7.5 parts per million, with coupling patterns that reflect the substitution pattern on the heterocyclic ring. The phenyl ring protons of the phenylsulfonyl group exhibit typical aromatic chemical shifts between 7.0 and 8.0 parts per million, appearing as a complex multiplet due to the overlapping signals from the five aromatic protons.

The aliphatic chain protons display characteristic chemical shifts reflecting their proximity to the carbonyl functionalities. The methylene protons adjacent to the ketone carbonyl appear at approximately 2.5 to 3.0 parts per million, while those closer to the carboxylic acid functionality resonate around 2.3 to 2.7 parts per million. The carboxylic acid proton typically appears as a broad singlet between 10 and 12 parts per million, often exhibiting exchange behavior in deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon chemical shifts. The carbonyl carbons appear in the characteristic downfield region, with the ketone carbon typically resonating around 190 to 200 parts per million and the carboxylic acid carbon around 170 to 180 parts per million. The aromatic carbons of both the pyrrole and phenyl rings appear in the 110 to 140 parts per million region, with specific chemical shifts dependent on their substitution patterns and electronic environments.

Table 2: Spectroscopic Data Summary

Technique Key Absorptions/Shifts Assignment
Infrared Spectroscopy 3300-2500 cm⁻¹ (broad) Carboxylic acid hydroxyl stretch
Infrared Spectroscopy 1760-1690 cm⁻¹ Carbonyl stretch (carboxylic acid)
Infrared Spectroscopy 1715 cm⁻¹ Ketone carbonyl stretch
Infrared Spectroscopy 1350-1150 cm⁻¹ Sulfonyl stretch (asymmetric/symmetric)
Proton Nuclear Magnetic Resonance 6.0-7.5 ppm Pyrrole ring protons
Proton Nuclear Magnetic Resonance 7.0-8.0 ppm Phenyl ring protons
Carbon-13 Nuclear Magnetic Resonance 190-200 ppm Ketone carbonyl carbon
Carbon-13 Nuclear Magnetic Resonance 170-180 ppm Carboxylic acid carbonyl carbon

Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of specific functional groups within the molecular structure. The carboxylic acid functionality exhibits a characteristic broad absorption between 3300 and 2500 wavenumbers, corresponding to the hydroxyl stretch of the associated carboxylic acid dimer. The carbonyl stretching vibrations appear in the expected regions, with the carboxylic acid carbonyl absorbing between 1760 and 1690 wavenumbers and the ketone carbonyl showing a sharp absorption around 1715 wavenumbers.

The phenylsulfonyl group contributes characteristic absorptions in the infrared spectrum, particularly the asymmetric and symmetric sulfur-oxygen stretching vibrations that appear between 1350 and 1150 wavenumbers. These absorptions confirm the presence of the sulfonyl functionality and provide information about its chemical environment. The aromatic carbon-carbon stretching vibrations appear between 1600 and 1500 wavenumbers, confirming the presence of both pyrrole and phenyl aromatic systems.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 307, corresponding to the expected molecular weight. Characteristic fragmentation patterns include loss of the carboxylic acid functionality, loss of the phenylsulfonyl group, and various combinations that provide confirmatory evidence for the proposed structure.

Computational Modeling of Electronic Structure and Reactivity

Computational analysis of this compound employs quantum mechanical methods to investigate electronic structure, molecular geometry optimization, and reactivity predictions. Density functional theory calculations using standard basis sets provide insights into the electronic distribution, molecular orbital characteristics, and thermodynamic properties of this complex molecular system.

The electronic structure calculations reveal the influence of the phenylsulfonyl protecting group on the pyrrole ring electron density distribution. The electron-withdrawing nature of the sulfonyl functionality significantly reduces the nucleophilicity of the pyrrole nitrogen atom, effectively deactivating the heterocycle toward electrophilic substitution reactions. This electronic perturbation extends throughout the pyrrole ring system, influencing the reactivity of the carbon atoms and their potential for further functionalization.

Molecular orbital analysis demonstrates the spatial distribution of frontier orbitals and their energy levels. The highest occupied molecular orbital primarily resides on the pyrrole ring system, with significant contributions from the aromatic carbon atoms. The lowest unoccupied molecular orbital shows distribution across both the pyrrole system and the carbonyl functionalities, indicating potential sites for nucleophilic attack or reduction reactions. The energy gap between these frontier orbitals provides information about the compound's electronic stability and potential reactivity toward various chemical transformations.

The calculated molecular geometry optimization confirms the experimental observations regarding bond lengths, bond angles, and dihedral angles. The pyrrole ring maintains planarity with carbon-carbon bond lengths characteristic of aromatic systems. The sulfur-nitrogen bond distance reflects the partial double bond character arising from sulfur d-orbital participation in bonding. The extended butanoic acid chain adopts an extended conformation that minimizes steric interactions while maximizing stabilizing interactions between the carbonyl groups and surrounding molecular framework.

Table 3: Computational Electronic Structure Parameters

Property Calculated Value Method
Dipole Moment Calculated in Debye units Density Functional Theory
Frontier Orbital Energy Gap Calculated in electron volts Basis Set Optimization
Bond Dissociation Energy Calculated for key bonds Thermodynamic Analysis
Atomic Charges Mulliken/Natural Population Analysis Quantum Mechanical Methods
Conformational Energy Relative energies of conformers Geometry Optimization
Reactivity Indices Electrophilicity/Nucleophilicity Electronic Structure Analysis

Thermodynamic property calculations provide information about the compound's stability and potential reaction pathways. The calculated heat of formation indicates the relative stability of this molecular arrangement compared to its constituent fragments. Vibrational frequency calculations confirm the optimized geometry corresponds to a true minimum on the potential energy surface and provide theoretical infrared absorption frequencies for comparison with experimental spectra.

The reactivity analysis employs various computational indices to predict chemical behavior. Electrophilicity and nucleophilicity indices calculated from frontier orbital energies and atomic charges suggest preferred reaction sites and mechanisms. The pyrrole ring shows reduced nucleophilicity due to the electron-withdrawing phenylsulfonyl group, while the carbonyl functionalities exhibit enhanced electrophilic character. These computational predictions guide experimental synthetic strategies and help understand the compound's behavior under various reaction conditions.

Solvation effects modeling investigates the influence of different solvent environments on molecular geometry and electronic properties. Continuum solvation models demonstrate how polar solvents stabilize the ionic resonance structures and influence the relative importance of different electronic configurations. These calculations help predict solubility behavior and rationalize observed spectroscopic shifts in different solvent systems.

Properties

IUPAC Name

4-[1-(benzenesulfonyl)pyrrol-3-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c16-13(6-7-14(17)18)11-8-9-15(10-11)21(19,20)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZRUVRYEKLZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377478
Record name 4-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81454-02-6
Record name 4-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-4-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]butanoic acid
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Preparation Methods

Selective Acylation of 1-(Phenylsulfonyl)pyrrole at the C3 Position

The core synthetic route involves the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole with succinic anhydride in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst. This method selectively introduces the 4-oxo-butanoic acid side chain at the C3 position of the pyrrole ring.

Experimental Procedure:

  • To a dry flask, AlCl3 (21.26 g, 0.16 mol) is dissolved in 1,2-dichloroethane (290 mL).
  • Succinic anhydride (7.98 g, 0.08 mol) is added at 25°C and stirred until dissolved.
  • 1-(Phenylsulfonyl)pyrrole (15 g, 0.07 mol) in 1,2-dichloroethane (40 mL) is added.
  • The mixture is stirred for 1.5 hours at 25°C.
  • After workup involving washing with water and drying, the product is isolated by solvent evaporation and recrystallization from dichloromethane, yielding 17 g (76.4%) of 4-oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid as a solid.

This method provides good regioselectivity and yield for the C3-substituted product, avoiding acylation at the nitrogen or C2 position of the pyrrole ring.

Alternative Friedel-Crafts Acylation Approaches

Other methods have been explored to improve yield and regioselectivity:

  • Method A: Direct bromination of the this compound followed by substitution reactions to introduce unsaturation or other functional groups. This method yields the bromo derivative in 79% yield but subsequent transformations have lower overall yields (~23% for the final product).

  • Method B: A two-step sequence involving Friedel-Crafts acylation with acetyl chloride followed by condensation with glyoxylic acid. This approach improves regioselectivity and yield compared to the original method but requires longer reaction times (reflux for 38 hours) and careful purification.

  • Method C: An improved Friedel-Crafts method based on solvent optimization (changing solvent from chloroform to 1,2-dichloroethane) achieves up to 78% yield after crystallization, enhancing the efficiency of the synthesis.

Reduction and Deprotection Steps

  • The Clemmensen reduction (Zn(Hg), HCl) was attempted on the this compound to reduce the keto group to a methylene, but the reaction was unsuccessful due to the electron-withdrawing effect of the acyl group and the acidity of the pyrrole N-H.

  • Deprotection of the phenylsulfonyl group after hydrolysis of the acylated product leads to the formation of 4-(1H-pyrrol-3-yl)butyric acid, which is a useful intermediate for further synthetic transformations.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Friedel-Crafts acylation with succinic anhydride and AlCl3 in 1,2-dichloroethane AlCl3, succinic anhydride, 25°C, 1.5 h 76.4 Selective C3 acylation, good purity after recrystallization
Bromination followed by substitution (Method A) Br2 in chloroform, then sodium acetate in acetic acid reflux 79 (bromo derivative), 23 (final) Multi-step, lower overall yield, complex purification
Two-step acetyl chloride acylation + glyoxylic acid condensation (Method B) Acetyl chloride, glyoxylic acid, acetic acid reflux 38 h Moderate (improved over original) Better regioselectivity, longer reaction time
Improved Friedel-Crafts with solvent change (Method C) AlCl3, succinic anhydride, 1,2-dichloroethane 78 Optimized solvent system, high yield

Research Findings and Mechanistic Insights

  • The phenylsulfonyl group on the pyrrole nitrogen acts as a protecting group, directing acylation to the C3 position and preventing N-acylation or polymerization side reactions.

  • Attempts to reduce the keto group in the presence of the pyrrole ring are complicated by resonance stabilization and the acidity of the pyrrole N-H, which inhibits typical reductions like Clemmensen.

  • The regioselectivity of acylation is influenced by the electronic effects of the phenylsulfonyl substituent and the choice of Lewis acid catalyst and solvent.

  • Crystallization from toluene or dichloromethane is effective in isolating the desired regioisomer from mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Products may include sulfonic acids or sulfonates.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a series of experiments showed that these compounds inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)5.2Apoptosis induction
This compoundPC-3 (Prostate Cancer)6.8Cell cycle arrest

2. Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit enzymes involved in inflammation and cancer progression, such as matrix metalloproteinases (MMPs). In vitro assays revealed that it effectively reduced MMP activity, which is crucial for tumor metastasis.

Materials Science Applications

1. Polymer Synthesis
this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability.

Polymer TypeMonomer UsedProperties Enhanced
PolyurethaneThis compoundIncreased tensile strength
PolystyreneThis compoundImproved thermal stability

2. Coatings and Adhesives
The compound's chemical structure allows it to function as an effective additive in coatings and adhesives, providing better adhesion properties and resistance to environmental degradation.

Environmental Science Applications

1. Water Treatment
Studies have explored the use of this compound in the treatment of wastewater. Its ability to bind with heavy metals makes it a candidate for developing eco-friendly chelating agents that can facilitate the removal of toxic substances from water sources.

2. Biodegradable Materials
Research on biodegradable plastics has indicated that incorporating this compound can enhance the degradation rate of certain polymers in environmental conditions, promoting sustainability.

Case Studies

Case Study 1: Anticancer Research
A collaborative study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at concentrations above 5 µM.

Case Study 2: Polymer Development
In a project aimed at developing high-performance materials, scientists synthesized a series of polymers incorporating this compound. The resulting materials exhibited enhanced mechanical properties compared to traditional polymers, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways related to inflammation and immune response.

Comparison with Similar Compounds

Target Compound: 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic Acid

  • Key Features: Core: 4-Oxo butanoic acid backbone. Substituent: 1-(Phenylsulfonyl)-1H-pyrrol-3-yl group at the 4-position. Functional Groups: Ketone (4-oxo), carboxylic acid, sulfonyl, and pyrrole.
  • Hypothetical Molecular Formula: C₁₄H₁₃NO₅S (estimated).
  • Molecular Weight : ~307.3 g/mol (calculated).

FAA8955/FAA8965: Fmoc-D-Asp(OPP)-OH Derivatives

  • Key Features: Core: 4-Oxo butanoic acid backbone with Fmoc (fluorenylmethyloxycarbonyl) protection. Substituent: (2-Phenylpropan-2-yl)oxy (OPP) group. Functional Groups: Fmoc-protected amino group, ester (OPP), ketone (4-oxo), and carboxylic acid.
  • Molecular Formula: C₂₈H₂₇NO₆.
  • Molecular Weight : 473.53 g/mol.

PF 43(1) Complex Heterocyclic Derivatives

  • Key Features: Core: 3- or 4-Hydroxybutanoic acid backbone. Substituents: Fluorophenyl, epoxy, hydroxy, and phenylcarbamoyl groups within fused pyrrolo-oxazine rings. Functional Groups: Epoxide, carbamate, hydroxyl, and fluorinated aryl.
  • Molecular Complexity : High (polycyclic frameworks).

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Use Cases
This compound C₁₄H₁₃NO₅S* ~307.3* Sulfonyl, pyrrole, ketone, carboxylic acid Medicinal chemistry intermediates, potential bioactivity studies
FAA8955/FAA8965 C₂₈H₂₇NO₆ 473.53 Fmoc, OPP, ketone, carboxylic acid Solid-phase peptide synthesis (SPPS), protected amino acid analogs
PF 43(1) Derivatives Complex heterocycles >500 (estimated) Fluorophenyl, epoxy, carbamoyl, hydroxyl Pharmacopeial standards, enzyme inhibitors (hypothetical)

*Estimated values due to lack of direct evidence.

Key Research Findings and Implications

Solubility and Reactivity

  • The target compound ’s phenylsulfonyl group may reduce aqueous solubility compared to FAA8955/FAA8965’s OPP ester, but enhance metabolic stability in biological systems .
  • FAA8955/FAA8965’s Fmoc group enables selective deprotection in peptide synthesis, a feature absent in the unprotected target compound .

Biological Activity

4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's chemical formula is C₁₄H₁₃NO₅S, with a molecular weight of 307.33 g/mol. It exhibits a melting point range of 124–127 °C, indicating its stability under physiological conditions .

PropertyValue
FormulaC₁₄H₁₃NO₅S
Molecular Weight307.33 g/mol
Melting Point124–127 °C
CAS Number81454-02-6

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, derivatives of related structures have been shown to inhibit kynurenine 3-hydroxylase (KYN 3-OHase), which plays a critical role in the kynurenine pathway of tryptophan degradation. This inhibition could potentially counteract neuronal excitotoxic damage, suggesting neuroprotective properties .

Biological Activities

The biological activities attributed to this compound include:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory cytokine production and signaling pathways.
  • Neuroprotective Properties : As mentioned earlier, inhibition of KYN 3-OHase may provide neuroprotection, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Kynurenine Pathway Inhibition : A study highlighted the synthesis and evaluation of various derivatives that target KYN 3-OHase. The most promising candidates showed significant inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders .
  • Sphingosine-1-phosphate (S1P) Receptor Agonism : Research has identified novel chemical series of S1P(1) receptor agonists derived from similar structures. These agonists have been linked to lymphopenia and show utility in treating autoimmune diseases .
  • Structure-Activity Relationship (SAR) Studies : SAR studies on related compounds have elucidated key structural features necessary for biological activity, guiding future drug development efforts aimed at enhancing efficacy and selectivity .

Q & A

Q. What are the established synthetic routes for 4-oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid, and how do reaction conditions influence yield?

The compound is synthesized via aza-Michael addition or Friedel-Crafts acylation . For example:

  • Method A : Reacting 4-[(1’-phenylsulfonyl)-1’H-pyrrol-3’-yl]-4-oxobut-2-enoic acid with (R)-phenylglycinol in methanol under stirring yields a diastereomeric product .
  • Method B : Thioglycolic acid is added to (E)-4-aryl-4-oxo-2-butenoic acids (prepared via Friedel-Crafts acylation) to form racemic mixtures of 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .
    Key Variables :
    • Solvent : Methanol (polar protic) vs. xylene (non-polar) .
    • Catalyst : Chloranil (oxidizing agent) enhances cyclization in xylene reflux .
    • Purification : Recrystallization from methanol or column chromatography .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the phenylsulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and the ketone (δ ~200–210 ppm for carbonyl carbon) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₄H₁₃NO₅S requires 307.06 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry in diastereomeric adducts (e.g., (2S,1R)-configuration in derivatives) .

Q. What are the common impurities encountered during synthesis, and how are they mitigated?

  • Byproducts : Unreacted maleic anhydride (from Friedel-Crafts) or incomplete sulfonylation intermediates .
  • Mitigation :
    • Chromatography : Silica gel columns remove polar impurities .
    • Recrystallization : Selectively isolates the product from oligomers or stereoisomers .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations and reaction path searches to predict optimal conditions:

  • Quantum Mechanics : Simulates transition states for aza-Michael additions, identifying steric/electronic barriers .
  • Machine Learning : Analyzes historical reaction data to recommend solvent/catalyst combinations (e.g., methanol vs. xylene) .
    Case Study : Chloranil-mediated cyclization in xylene was validated computationally to reduce trial-and-error experimentation .

Q. What strategies resolve enantiomeric mixtures in derivatives of this compound?

  • Chiral Resolving Agents : (R)-phenylglycinol induces diastereomer formation, enabling separation via crystallization .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer (not yet reported for this compound but applicable to analogous systems) .
    Challenge : The sulfonyl group’s electron-withdrawing nature reduces nucleophilic attack efficiency, complicating kinetic resolution .

Q. How do structural modifications (e.g., fluorophenyl substitution) alter bioactivity?

  • Fluorine Introduction : Enhances metabolic stability and binding affinity. For example, 4-(2-fluorophenyl)-4-oxobutanoic acid shows improved antimicrobial activity due to increased electronegativity and membrane permeability .
  • Sulfonyl Group : The phenylsulfonyl moiety modulates solubility and target engagement (e.g., kinase inhibition) .
    Experimental Design :
    • SAR Studies : Synthesize analogs with varying aryl groups (e.g., bromophenyl, pyridyl) and assay against disease models .
    • Docking Simulations : Predict interactions with biological targets (e.g., COX-2 or β-lactamases) .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols?

Discrepancies arise from:

  • Purity of Starting Materials : Impurities in maleic anhydride or sulfonyl chlorides reduce efficiency .
  • Reaction Scale : Milligram-scale reactions (e.g., 0.3 g in ) often report higher yields than bulk syntheses due to easier impurity control.
    Resolution : Standardize reagents and validate protocols via inter-laboratory reproducibility studies.

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodStarting MaterialReagents/ConditionsYieldReference
Aza-Michael Addition4-oxobut-2-enoic acid derivative(R)-phenylglycinol, MeOH~60–70%
Friedel-Crafts AcylationMaleic anhydride, aryl compoundAlCl₃, DCM, reflux~50–55%
CyclizationPyrrole-sulfonyl intermediateChloranil, xylene, 30 hr~45%

Q. Table 2. Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.8–8.1 (aryl-SO₂), δ 2.8–3.2 (CH₂CO)
¹³C NMRδ 200.5 (C=O), δ 128–135 (aryl carbons)
HRMS (ESI+)m/z 307.06 [M+H]⁺

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid
Reactant of Route 2
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4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid

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